molecular formula C27H29N3 B2854317 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole CAS No. 380578-00-7

3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole

Cat. No.: B2854317
CAS No.: 380578-00-7
M. Wt: 395.55
InChI Key: RZVREOZLHDCNFY-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives and piperidine derivatives, both present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit viral replication by interacting with viral proteins . Similarly, some piperidine derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .

Biochemical Pathways

It is known that indole and piperidine derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives can inhibit the replication of viruses, affecting the viral life cycle . Similarly, some piperidine derivatives can inhibit certain enzymes, affecting the metabolic pathways in which these enzymes are involved .

Result of Action

Based on the known biological activities of indole and piperidine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . For example, it may inhibit the replication of viruses at the molecular level, leading to a decrease in viral load at the cellular level . Similarly, it may inhibit certain enzymes, leading to changes in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole typically involves multi-step organic reactionsThe Fischer indole synthesis is often employed to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

The piperidine ring can be introduced through a nucleophilic substitution reaction, where a benzyl group is attached to the nitrogen atom of piperidine . The pyridine moiety is then incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is unique due to its combination of indole, piperidine, and pyridine moieties, which confer a broad spectrum of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-20-26(23-11-5-6-12-24(23)29-20)27(25-13-7-8-16-28-25)30-17-14-22(15-18-30)19-21-9-3-2-4-10-21/h2-13,16,22,27,29H,14-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVREOZLHDCNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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